2-(2-Methyl-1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-(2-Methyl-1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid is a complex organic compound that features a unique combination of a dioxolane ring and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-methyl-1,3-dioxolane with thiazole-5-carboxylic acid under acidic conditions to form the desired compound . The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Methyl-1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-(2-Methyl-1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The dioxolane ring can interact with enzymes, potentially inhibiting their activity. The thiazole ring can participate in binding to metal ions, affecting various biochemical pathways. These interactions can lead to the modulation of biological processes, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid
- 2-Methyl-1,3-dioxolane-2-acetate
- 1,3-Dioxolane, 2-methyl-
Uniqueness
2-(2-Methyl-1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid is unique due to the presence of both a dioxolane and a thiazole ring in its structure.
Properties
IUPAC Name |
2-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-8(12-2-3-13-8)7-9-4-5(14-7)6(10)11/h4H,2-3H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQYKYMSPOLQOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=NC=C(S2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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